(4-pentylphenyl)boronic Acid

Vue d'ensemble

Description

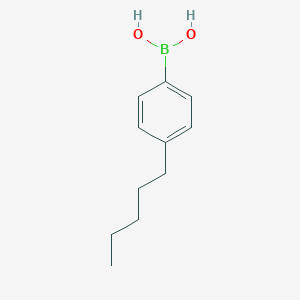

(4-pentylphenyl)boronic acid, also known as 4-pentylbenzeneboronic acid, is an organic compound with the molecular formula C11H17BO2. It is a boronic acid derivative characterized by a phenyl ring substituted with a pentyl group at the para position and a boronic acid functional group. This compound is typically a yellow-brown powder with a melting point of 82-84°C and a boiling point of 328°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(4-pentylphenyl)boronic acid can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:

Aryl halide: 4-bromopentylbenzene

Boronic acid: Bis(pinacolato)diboron

Catalyst: Palladium(II) acetate

Base: Potassium carbonate

Solvent: Tetrahydrofuran (THF)

Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

(4-pentylphenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: Conversion to phenol derivatives using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: Halogenation or nitration of the phenyl ring under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 4-pentylphenol

Reduction: 4-pentylbenzyl alcohol

Substitution: 4-bromo- or 4-chloropentylbenzene

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential of (4-pentylphenyl)boronic acid as an anticancer agent. Research published in the Journal of Medicinal Chemistry indicated that this compound could inhibit the growth of human breast cancer cells, suggesting its utility as a therapeutic agent in oncology . Furthermore, its application as a building block for drug development targeting various cancers has been explored extensively.

Case Study: Breast Cancer Inhibition

- Study Reference : Journal of Medicinal Chemistry

- Findings : Inhibition of breast cancer cell proliferation.

- Mechanism : Disruption of cellular signaling pathways involved in tumor growth.

Diabetes Management

The compound has also been investigated for its role in diabetes treatment. Its ability to form reversible covalent bonds with diols allows it to modulate insulin delivery systems. Research indicates that this compound can be incorporated into chitosan-based nanoparticles for glucose-responsive insulin release .

Case Study: Glucose-Responsive Insulin Delivery

- Study Reference : Manipal College of Pharmaceutical Sciences

- Findings : Enhanced insulin release at elevated glucose levels.

- Mechanism : Formation of crosslinks with glucose, controlling insulin delivery rates.

Materials Science

Targeted Drug Delivery Systems

The unique chemical properties of this compound make it suitable for targeted drug delivery applications. Its ability to interact selectively with biological molecules allows for the development of smart drug delivery systems that release therapeutic agents in response to specific biological stimuli.

Case Study: Targeted Therapy Development

- Study Reference : Various publications on boronic acid derivatives

- Findings : Successful targeting of cancer cells with reduced side effects.

- Mechanism : Selective binding to cancer cell markers.

Mécanisme D'action

The mechanism of action of (4-pentylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and separation technologies. The boronic acid group interacts with cis-diols to form cyclic boronate esters, which are stable under mild conditions but can be easily hydrolyzed .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-phenylboronic acid

- 4-methylphenylboronic acid

- 4-ethylphenylboronic acid

- 4-butylphenylboronic acid

Uniqueness

Compared to its analogs, (4-pentylphenyl)boronic acid has a longer alkyl chain, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the development of liquid crystals and advanced materials.

Activité Biologique

(4-Pentylphenyl)boronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its unique properties and potential biological activities. Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with biomolecules, which can enhance their efficacy as therapeutic agents. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a boronic acid functional group attached to a phenyl ring with a pentyl substituent. This structure contributes to its lipophilicity and potential interactions with biological targets. The general formula is represented as follows:

This compound exhibits properties that make it suitable for various applications in drug design and development.

The biological activity of this compound primarily revolves around its role as an inhibitor of certain enzymes and its interactions with cellular pathways.

- Proteasome Inhibition : Similar to other boronic acids, this compound has been studied for its potential as a proteasome inhibitor. Proteasome inhibitors are crucial in cancer therapy as they disrupt the degradation of pro-apoptotic factors, leading to increased apoptosis in cancer cells.

- Tubulin Polymerization Inhibition : Research indicates that boronic acids can inhibit tubulin polymerization, which is essential for cell division. Inhibitors of tubulin polymerization are significant in cancer treatment due to their ability to halt cell proliferation.

Anticancer Activity

A series of studies have demonstrated the anticancer potential of this compound and its derivatives:

- In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 6 nM against U266 cells, indicating potent growth inhibition.

- Mechanistic Insights : The mechanism involves cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .

Table 1: Summary of Biological Activity Studies

| Study | Cell Line | IC50 Value (nM) | Mechanism |

|---|---|---|---|

| Study 1 | U266 | 6 | Proteasome inhibition |

| Study 2 | HepG-2 | 19.38 | Tubulin polymerization inhibition |

| Study 3 | MGC-803 | 3.962 | Cell cycle arrest |

Pharmacokinetics

Pharmacokinetic studies have revealed that this compound can be administered intravenously but requires optimization to enhance bioavailability and target concentration levels effectively . Its lipophilic nature may facilitate better absorption and distribution in biological systems.

Applications in Medicinal Chemistry

The versatility of this compound extends beyond anticancer applications:

- Antibacterial and Antiviral Activities : Boronic acids have been explored for their antibacterial properties, showing effectiveness against certain bacterial strains.

- Drug Delivery Systems : The ability to form reversible bonds makes this compound a candidate for use in targeted drug delivery systems.

Propriétés

IUPAC Name |

(4-pentylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9,13-14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRMPSOGFATLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404610 | |

| Record name | (4-Pentylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121219-12-3 | |

| Record name | (4-Pentylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amylphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-n-Pentylphenylboronic acid enhance the properties of polypyrrole films?

A1: 4-n-Pentylphenylboronic acid acts as a functional dopant, meaning it is incorporated into the polypyrrole matrix during synthesis and imparts specific chemical properties to the resulting film. The key feature of this compound is the boronic acid group, which exhibits a strong affinity for diols []. This affinity stems from the ability of boronic acid to form reversible covalent bonds with the hydroxyl groups present in diols.

- Enhanced dopamine detection: The boronic acid groups within the polypyrrole film capture and retain dopamine, a diol-containing neurotransmitter. This preconcentration effect improves the sensitivity of electrochemical dopamine sensors [].

- Selective bacterial adhesion: The boronic acid groups promote the adhesion of bacteria with sugar-rich cell walls, such as Deinococcus proteolyticus, Streptococcus pneumoniae, and Klebsiella pneumoniae []. This selectivity arises from the interaction between boronic acid and the diol groups present in the bacterial cell wall polysaccharides.

Q2: What are the advantages of using 4-n-Pentylphenylboronic acid as a dopant compared to other methods for achieving similar functionality?

A2: The research highlights the simplicity and efficiency of using 4-n-Pentylphenylboronic acid as a dopant:

- Single-step synthesis: Incorporating the desired functionality is achieved directly during the polypyrrole film synthesis by using 4-n-Pentylphenylboronic acid as the dopant []. This eliminates the need for complex, multi-step surface modifications.

- Versatility: The approach can be applied to both electrochemical and chemical fabrication methods, broadening its potential applications [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.